6-chloro-N-(furan-2-ylmethyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(furan-2-ylmethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C9H8ClN3O and a molecular weight of 209.63 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 6-position and a furan-2-ylmethyl group at the N-position . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(furan-2-ylmethyl)pyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine-4-amine with furan-2-carbaldehyde under suitable conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(furan-2-ylmethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Furanones and other oxidized derivatives.
Reduction Products: Tetrahydrofuran derivatives.
Scientific Research Applications
6-chloro-N-(furan-2-ylmethyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(furan-2-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-(furan-2-ylmethyl)-2-(methylthio)pyrimidin-4-amine: Similar structure but with a methylthio group at the 2-position.
2-chloro-N-(furan-2-ylmethyl)pyrimidin-4-amine: Similar structure but with a chloro group at the 2-position instead of the 6-position.
Uniqueness
6-chloro-N-(furan-2-ylmethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This makes it valuable for various research applications where other similar compounds might not be as effective .
Properties
IUPAC Name |
6-chloro-N-(furan-2-ylmethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-8-4-9(13-6-12-8)11-5-7-2-1-3-14-7/h1-4,6H,5H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRGJGAQEVTISA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.